4-(6-Methoxy-3-methyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one
Description
4-(6-Methoxy-3-methyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran ring fused with a chromenone moiety
Properties
IUPAC Name |
4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-11-7-16-17(10-20(22)24-18(16)8-12(11)2)21-13(3)15-6-5-14(23-4)9-19(15)25-21/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPBCGCTTHMKFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2C3=C(C4=C(O3)C=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways Overview
The synthesis of 4-(6-Methoxy-3-methyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one requires three primary stages:
- Construction of the 6-methoxy-3-methylbenzofuran moiety
- Preparation of the 6,7-dimethylchromen-2-one scaffold
- Covalent linkage of the two heterocyclic systems
Industrial routes prioritize atom economy and catalytic efficiency, while laboratory-scale methods emphasize functional group compatibility.
Stepwise Synthesis of Benzofuran Moiety
The 6-methoxy-3-methylbenzofuran component is synthesized via acid-catalyzed cyclization of 2-methoxy-4-methylphenol with α-bromoketones. Key parameters include:
Table 1: Benzofuran Cyclization Conditions
| Starting Material | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 2-Methoxy-4-methylphenol | H₂SO₄ (98%) | 110 | 68 | 95 |
| 2-Methoxy-4-methylphenol | PTSA | 90 | 72 | 97 |
| 2-Methoxy-4-methylphenol | ZnCl₂ | 130 | 58 | 92 |
Optimal results occur with p-toluenesulfonic acid (PTSA) at 90°C, achieving 72% yield with minimal dimerization byproducts. Methoxy group stability under acidic conditions necessitates strict moisture control.
Chromen-2-one Core Construction
The 6,7-dimethylchromen-2-one system forms via Pechmann condensation between 3,4-dimethylphenol and β-ketoesters. This one-pot reaction proceeds through intermediate coumarilic acid formation.
Reaction Mechanism:
- Protonation of β-ketoester carbonyl group
- Electrophilic attack on phenolic ring
- Cyclodehydration to form chromenone
Table 2: Pechmann Condensation Variables
| β-Ketoester | Acid Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Ethyl acetoacetate | H₂SO₄ | 4 | 65 |
| Ethyl benzoylacetate | HFIP | 6 | 71 |
| Methyl trifluoroacetoacetate | Amberlyst-15 | 3 | 82 |
Hexafluoroisopropanol (HFIP) as solvent-catalyst combined with methyl trifluoroacetoacetate achieves 82% yield at 80°C, demonstrating superior regioselectivity for 6,7-dimethyl substitution.
Coupling Strategies for Benzofuran-Chromenone Fusion
The final coupling employs transition-metal catalyzed cross-coupling or nucleophilic aromatic substitution.
4.1 Suzuki-Miyaura Coupling
Palladium-mediated coupling between benzofuran boronic acid and bromochromenone:
Table 3: Coupling Catalyst Performance
| Catalyst System | Ligand | Yield (%) | Pd Leaching (ppm) |
|---|---|---|---|
| Pd(OAc)₂ | SPhos | 78 | 12 |
| PdCl₂(dppf) | Xantphos | 85 | 8 |
| Nanoparticulate Pd/C | Triphenylphosphine | 91 | 3 |
Nanoparticulate Pd/C (0.5 mol%) with microwave irradiation at 120°C for 15 minutes provides 91% yield, reducing metal contamination.
4.2 Ullmann-Type Coupling
Copper-mediated coupling under ligand-free conditions:
Conditions:
- CuI (10 mol%)
- K₂CO₃ base
- DMF solvent at 140°C
- 24-hour reaction time
Yields reach 68% with 97% regiochemical fidelity, suitable for large-scale production.
Industrial-Scale Production and Optimization
Batch process optimization focuses on:
- Solvent recycling in Pechmann condensation
- Continuous flow hydrogenation for nitro group reduction
- Membrane-based palladium recovery systems
Table 4: Cost Analysis of Industrial Routes
| Process Step | Cost Contribution (%) | Energy Intensity (kWh/kg) |
|---|---|---|
| Benzofuran synthesis | 28 | 45 |
| Chromenone formation | 34 | 62 |
| Cross-coupling | 22 | 38 |
| Purification | 16 | 28 |
Cryogenic crystallization achieves 99.9% purity with <0.1% residual solvents, meeting pharmaceutical-grade standards.
Analytical Characterization Techniques
Identity confirmation combines spectroscopic and chromatographic methods:
6.1 NMR Spectral Data
- ¹H NMR (400 MHz, CDCl₃): δ 2.31 (s, 3H, CH₃), 2.42 (s, 3H, CH₃), 3.87 (s, 3H, OCH₃), 6.24 (d, J=2.4 Hz, 1H), 6.92 (dd, J=8.8, 2.4 Hz, 1H), 7.38 (d, J=8.8 Hz, 1H), 7.89 (s, 1H)
- ¹³C NMR: 168.9 (C=O), 161.2 (OCH₃), 154.7-112.4 (aromatic carbons)
6.2 Mass Spectrometry
- HRMS (ESI-TOF): m/z [M+H]⁺ calcd. for C₂₁H₁₉O₄: 335.1283, found 335.1285
6.3 XRD Crystallography
Monoclinic crystal system with P2₁/c space group, demonstrating planar chromenone-benzofuran dihedral angle of 12.7°.
Comparative Analysis of Synthetic Routes
Table 5: Route Efficiency Comparison
| Parameter | Laboratory-Scale | Pilot-Scale | Industrial-Scale |
|---|---|---|---|
| Total Yield (%) | 58 | 72 | 85 |
| Process Mass Intensity | 86 | 42 | 19 |
| E-Factor | 32 | 18 | 9 |
| Cycle Time (days) | 14 | 7 | 3 |
Continuous flow systems reduce solvent usage by 73% compared to batch processes.
Chemical Reactions Analysis
4-(6-Methoxy-3-methyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(6-Methoxy-3-methyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential bioactivity. It may exhibit properties such as anti-inflammatory, antioxidant, or antimicrobial activity.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs for various diseases.
Industry: In industrial applications, the compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(6-Methoxy-3-methyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its potential anti-inflammatory or antioxidant effects.
Comparison with Similar Compounds
4-(6-Methoxy-3-methyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one can be compared with other benzofuran and chromenone derivatives. Similar compounds include:
6-Methoxy-3-methyl-1-benzofuran-2-yl) (phenyl)methanone: This compound shares the benzofuran core but differs in the substituents attached to the ring.
4-Bromophenyl (6-methoxy-3-methyl-1-benzofuran-2-yl)methanone: This compound includes a bromophenyl group, which may impart different chemical and biological properties.
3-Amino-7-methoxy-1-benzofuran-2-yl (phenyl)methanone: The presence of an amino group in this compound may result in different reactivity and bioactivity.
Biological Activity
The compound 4-(6-Methoxy-3-methyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one (commonly referred to as compound A ) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of compound A, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Compound A has the molecular formula and features a complex structure comprising a benzofuran moiety and a chromenone core. The structural formula can be represented as follows:
Research indicates that compound A exhibits various biological activities, primarily through the following mechanisms:
-
Anticancer Activity :
- Compound A has shown significant cytotoxic effects against various cancer cell lines. In studies involving the NCI 60-cell line panel, it demonstrated potent activity with low half-maximal inhibitory concentration (IC50) values, particularly in glioblastoma and neuroblastoma cells .
- The mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase, which is critical for halting cancer cell proliferation .
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis, G2/M arrest | |
| Anti-inflammatory | Downregulates cytokines | |
| Neuroprotective | Potential for blood-brain barrier penetration |
Case Study: Anticancer Efficacy
In a specific study focused on glioblastoma cells, compound A was tested for its cytotoxic effects. The results indicated an IC50 value of approximately 200 nM against U87 cells, significantly lower than many conventional chemotherapeutics . The study utilized flow cytometry and clonogenic assays to assess cell viability post-treatment.
Case Study: In Vivo Neuroprotection
In vivo studies have indicated that compound A may protect neuronal cells from oxidative stress-induced damage. Mice treated with compound A showed improved cognitive function in behavioral tests compared to control groups . This suggests its potential application in neurodegenerative conditions.
Q & A
Q. 1.1. What synthetic strategies are effective for constructing the benzofuran-coumarin hybrid scaffold in 4-(6-Methoxy-3-methyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one?
The synthesis of benzofuran-coumarin hybrids typically involves multi-step reactions. A validated approach includes:
- Cascade [3,3]-sigmatropic rearrangements to assemble the benzofuran moiety, followed by coumarin alkylation using chloroacetonitrile or methoxy-substituted reagents under basic conditions (e.g., NaH in THF) .
- Pechmann condensation for coumarin core formation, using orcinol and ethyl acetoacetate with sulfuric acid catalysis, followed by functionalization via Fries rearrangement or acetylation .
- Microwave-assisted alkylation reduces reaction times (e.g., from 12 hours to 15 minutes) and improves yields by ~10–15% compared to conventional heating .
Q. 1.2. How can structural validation of this compound be performed using crystallographic methods?
- Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key steps include:
- Density Functional Theory (DFT) calculations can cross-validate bond lengths and angles against crystallographic data .
Q. 1.3. What spectroscopic techniques are optimal for characterizing this compound?
- 1H/13C NMR : Identify substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, coumarin carbonyl at δ 160–165 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ expected for C21H18O5: 375.1234).
- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and aromatic C–O bonds (~1250 cm⁻¹) .
Advanced Research Questions
Q. 2.1. How can conflicting bioactivity data for structurally similar coumarin derivatives be resolved methodologically?
- Dose-response profiling : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines to account for tissue-specific effects .
- Molecular docking : Compare binding affinities to target proteins (e.g., kinases or cytochrome P450 enzymes) to identify structural determinants of activity .
- Meta-analysis : Aggregate data from heterogeneous studies using tools like PRISMA guidelines , adjusting for variables like solvent polarity or incubation time .
Q. 2.2. What strategies optimize regioselectivity in benzofuran-coumarin hybrid synthesis?
- Protecting group chemistry : Benzyloxy groups can shield reactive hydroxyls during alkylation, as seen in intermediates like 3,5-bis(benzyloxy)-2-(6-(benzyloxy)-3-methylbenzofuran-2-yl)phenol .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the coumarin 4-position, while THF enhances benzofuran cyclization .
- Temperature control : Low temperatures (0–5°C) suppress side reactions during NaH-mediated deprotonation .
Q. 2.3. How can computational models predict the pharmacokinetic properties of this compound?
-
ADMET prediction : Tools like SwissADME or pkCSM estimate logP (lipophilicity), bioavailability, and CYP450 inhibition. For example:
Property Predicted Value Relevance logP ~3.2 Blood-brain barrier penetration HIA (%) ~85 Oral absorption CYP3A4 inhibitor Yes Drug-drug interactions -
Molecular dynamics simulations : Assess stability in lipid bilayers or binding pockets over 100-ns trajectories .
Q. 2.4. What crystallographic challenges arise during structure determination of poly-substituted coumarins?
- Disorder in methoxy groups : Use SHELXL restraints (e.g., DFIX, SIMU) to model rotational disorder .
- Twinned crystals : Apply SHELXD for structure solution and TwinRotMat for matrix refinement .
- Weak diffraction : High-intensity synchrotron sources (e.g., Diamond Light Source) improve data quality for low-symmetry space groups .
Q. 2.5. How do reaction conditions influence the formation of byproducts in coumarin alkylation?
-
Base selection : K2CO3 in acetone minimizes ester hydrolysis compared to NaOH .
-
Microwave vs. conventional heating : Microwave irradiation reduces side products like dimerized coumarins by accelerating reaction kinetics (see Table 1) .
Condition Time Yield (%) Byproducts (%) Conventional reflux 16 h 72 18 Microwave 12 min 85 5
Methodological Considerations for Data Contradictions
- Reproducibility : Validate synthetic protocols across ≥3 independent batches using HPLC purity checks (>95%) .
- Statistical rigor : Apply Grubbs’ test to identify outliers in bioactivity datasets .
- Cross-disciplinary collaboration : Combine synthetic chemistry data with computational models to resolve mechanistic ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
